Benzenemethanamine, 2-amino-3-bromo-5-nitro-
Overview
Description
Benzenemethanamine, 2-amino-3-bromo-5-nitro- is an organic compound with the molecular formula C7H8BrN3O2 It is a derivative of benzenemethanamine, featuring amino, bromo, and nitro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, 2-amino-3-bromo-5-nitro- typically involves multi-step organic reactions. One common method starts with the nitration of benzenemethanamine to introduce the nitro group. This is followed by bromination to add the bromo substituent. Finally, the amino group is introduced through a reduction reaction.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and bromination, and catalytic hydrogenation for the reduction step. The reaction conditions are carefully controlled to maximize yield and purity.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The bromo group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted benzenemethanamine derivatives.
Scientific Research Applications
Benzenemethanamine, 2-amino-3-bromo-5-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 2-amino-3-bromo-5-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- Benzenemethanamine, 2-amino-3-bromo-4-nitro-
- Benzenemethanamine, 2-amino-3-chloro-5-nitro-
- Benzenemethanamine, 2-amino-3-bromo-5-methyl-
Comparison: Benzenemethanamine, 2-amino-3-bromo-5-nitro- is unique due to the specific positioning of the amino, bromo, and nitro groups on the benzene ring. This unique arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of both electron-withdrawing (nitro) and electron-donating (amino) groups on the benzene ring creates a unique electronic environment that can be exploited in various chemical reactions and applications.
Properties
IUPAC Name |
2-(aminomethyl)-6-bromo-4-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c8-6-2-5(11(12)13)1-4(3-9)7(6)10/h1-2H,3,9-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILKDFOQJZBCKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CN)N)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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